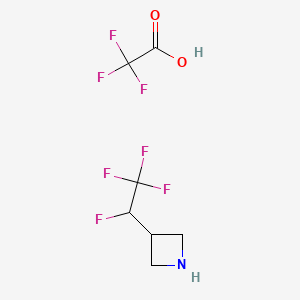
3-(1,2,2,2-Tetrafluoroethyl)azetidine 2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,2,2-Tetrafluoroethyl)azetidine;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The compound consists of a 3-(1,2,2,2-tetrafluoroethyl)azetidine moiety paired with 2,2,2-trifluoroacetic acid. This combination imparts distinct characteristics that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,2,2-tetrafluoroethyl)azetidine typically involves the reaction of azetidine with tetrafluoroethylene under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(1,2,2,2-tetrafluoroethyl)azetidine may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency. The compound is then purified using techniques like distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,2,2-Tetrafluoroethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and pressures, while others proceed at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(1,2,2,2-Tetrafluoroethyl)azetidine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,2,2,2-tetrafluoroethyl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-fluoroethyl)azetidine
- 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid
Uniqueness
Compared to similar compounds, 3-(1,2,2,2-tetrafluoroethyl)azetidine stands out due to its unique combination of fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high stability and reactivity.
Properties
Molecular Formula |
C7H8F7NO2 |
|---|---|
Molecular Weight |
271.13 g/mol |
IUPAC Name |
3-(1,2,2,2-tetrafluoroethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7F4N.C2HF3O2/c6-4(5(7,8)9)3-1-10-2-3;3-2(4,5)1(6)7/h3-4,10H,1-2H2;(H,6,7) |
InChI Key |
IBXQESCILXLGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C(F)(F)F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















